Isoxazole-5-carbonitrile

描述

Historical Context and Evolution of Isoxazole (B147169) Chemistry

The history of isoxazole chemistry began in 1888 with Ludwig Claisen's recognition of the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.comresearchgate.net The first synthesis of the isoxazole ring was achieved by Dunstan and Dymond, who produced 3,4,5-trimethylisoxazole (B86237) by heating nitroethane with aqueous alkalies. ijpcbs.comresearchgate.net A significant leap in isoxazole chemistry occurred between 1930 and 1946, driven by the work of Quilico on the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

The mid-20th century saw a rise in the prominence of isoxazole derivatives, largely due to their synthetic versatility and biological importance. Key synthetic methodologies were developed, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes becoming a widely used technique for constructing the isoxazole core. wikipedia.orgrsc.org Early syntheses in the 1960s to 1980s often relied on these cycloadditions, though they sometimes suffered from inconsistent yields. The 1990s brought advancements in transition metal catalysis, which improved the efficiency and regioselectivity of synthesizing 3,5-disubstituted isoxazoles. In recent years, the focus has shifted towards greener and more efficient methods, such as microwave-assisted and solvent-free reactions, significantly reducing reaction times and increasing purity. nih.gov

Significance of the Isoxazole Core in Heterocyclic Compound Research

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. rsc.orgnih.govnanobioletters.com These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and neuroprotective effects. rsc.orgnih.govresearchgate.net The isoxazole ring is a bioisostere of 1,3-dicarbonyl compounds and other heterocyclic systems, allowing it to mimic other structures and interact with various biological targets like enzymes and receptors. researchgate.netresearchgate.net

The therapeutic importance of this heterocycle is underscored by its presence in numerous commercially available drugs. innovareacademics.innanobioletters.com Notable examples include:

Sulfamethoxazole and Sulfisoxazole : Bacteriostatic sulfonamide antibiotics used to treat bacterial infections. d-nb.infonih.gov

Oxacillin, Cloxacillin, and Dicloxacillin : Beta-lactamase-resistant penicillin-class antibiotics. wikipedia.orgresearchgate.net

Valdecoxib : A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. innovareacademics.inresearchgate.net

Leflunomide : An isoxazole-derivative disease-modifying antirheumatic drug (DMARD). researchgate.net

Acivicin : A naturally occurring compound with antitumor and antiparasitic activities. ijpcbs.comnih.gov

Cycloserine : An antibiotic used in the treatment of tuberculosis. innovareacademics.inijpcbs.com

The versatility of the isoxazole core allows for structural modifications that can enhance pharmacological properties, leading to the development of multi-targeted therapies. rsc.orgnih.gov Ongoing research continues to explore new synthetic strategies and applications, cementing the isoxazole ring's importance in modern drug discovery. rsc.org

Overview of Isoxazole-5-carbonitrile within the Isoxazole Family

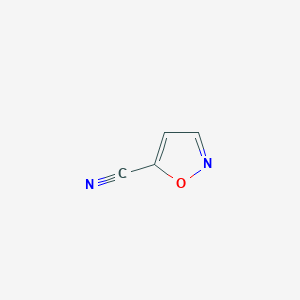

This compound is a specific derivative within the broader isoxazole family, distinguished by a nitrile (-C≡N) group at the 5-position of the ring. nih.gov This compound belongs to the subclass of disubstituted isoxazoles and serves as a valuable intermediate in organic synthesis. The presence of the electron-withdrawing cyano group significantly influences the molecule's reactivity, particularly enhancing its susceptibility to nucleophilic substitution reactions.

The synthesis of this compound and its derivatives can be achieved through various methods, including the multicomponent reaction of hydroxylamine (B1172632), aldehydes, and active methylene (B1212753) compounds like malononitrile. d-nb.infonih.gov These approaches are often designed to be efficient and environmentally friendly. nih.gov

Below are the key chemical properties of this compound:

| Property | Value | Source(s) |

| IUPAC Name | 1,2-oxazole-5-carbonitrile | nih.gov |

| Molecular Formula | C₄H₂N₂O | nih.gov |

| Molecular Weight | 94.07 g/mol | nih.gov |

| CAS Number | 68776-59-0 | nih.gov |

| SMILES | C1=C(ON=C1)C#N | nih.gov |

Research has demonstrated that derivatives of this compound, such as 5-amino-isoxazole-4-carbonitriles, possess significant biological potential, including broad-spectrum antimicrobial and antioxidant activities. d-nb.info These findings highlight the role of this compound as a foundational structure for developing new therapeutic agents. d-nb.info

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-6-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCCJBNRMFLROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459320 | |

| Record name | 5-cyanoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-59-0 | |

| Record name | 5-cyanoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isoxazole 5 Carbonitrile and Its Derivatives

Strategic Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a cornerstone for the synthesis of the isoxazole (B147169) nucleus. rsc.org These reactions involve the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile, such as an alkyne, to construct the five-membered heterocyclic ring. wikipedia.org

1,3-Dipolar Cycloaddition of Nitrile Oxides with Terminal Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes is a classical and widely employed method for the synthesis of 3,5-disubstituted isoxazoles. nih.govrsc.org This reaction offers a direct and efficient route to the isoxazole core.

Nitrile oxides are reactive intermediates and are often generated in situ to avoid their dimerization into furoxans. mdpi.comcolab.ws Common methods for the in situ generation of nitrile oxides include:

Dehydrohalogenation of hydroxymoyl chlorides: This is a traditional method where a base is used to eliminate hydrogen chloride from a hydroxymoyl chloride precursor. rsc.org

Oxidation of aldoximes: Various oxidizing agents, such as sodium hypochlorite (B82951) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can be used to convert aldoximes into nitrile oxides. rsc.orgmdpi.commdpi.com For instance, stirring an aldoxime in a biphasic mixture of bleach and dichloromethane (B109758) can cleanly generate the nitrile oxide for subsequent cycloaddition. mdpi.com

Dehydration of nitroalkanes: This method provides another route to nitrile oxides. rsc.org

From diazo compounds and tert-butyl nitrite: A novel approach involves the reaction of diazo compounds with tert-butyl nitrite, catalyzed by a copper catalyst, to generate nitrile oxides in situ. rsc.org This method was utilized in a three-component reaction with β-keto esters to produce fully substituted isoxazoles. rsc.orgrsc.org

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is a critical aspect, determining the substitution pattern of the resulting isoxazole. In many cases, the reaction proceeds with high regioselectivity, leading predominantly to the formation of the 3,5-disubstituted isoxazole. mdpi.com This selectivity can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is dominant. mdpi.com

While the cycloaddition with alkynes leads to aromatic isoxazoles where stereoselectivity is not a factor, in reactions with alkenes to form isoxazolines, both regio- and stereoselectivity are important considerations. rsc.org Computational studies using density functional theory (DFT) have been employed to understand and predict the regio- and stereochemical outcomes of these cycloadditions. rsc.org These studies have shown that many of these reactions proceed through a one-step, asynchronous mechanism. rsc.org

The use of catalysts can significantly enhance the rate and regioselectivity of the 1,3-dipolar cycloaddition. colab.ws Copper(I) catalysts, in particular, have been widely used in these reactions. organic-chemistry.org A plausible mechanism for the Cu(I)-catalyzed reaction involves the initial coordination of the alkyne to the copper catalyst, followed by a stepwise process that ultimately controls the regioselectivity of the isoxazole formation. scispace.com Ruthenium catalysts have also been employed for the synthesis of 3,4-disubstituted isoxazoles. rsc.org

Here is an interactive data table summarizing different catalytic approaches:

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

Cycloisomerization of α,β-Acetylenic Oximes

An alternative and powerful strategy for the synthesis of isoxazoles is the cycloisomerization of α,β-acetylenic oximes. researchgate.net This intramolecular reaction provides a direct route to substituted isoxazoles and can be catalyzed by various transition metals. researchgate.netthieme-connect.com Gold(III) chloride (AuCl₃) has been shown to be a particularly effective catalyst for this transformation, allowing the reaction to proceed under mild conditions with good to excellent yields. researchgate.netthieme-connect.comorganic-chemistry.org

This methodology is versatile, enabling the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply modifying the substituents on the starting α,β-acetylenic oxime. thieme-connect.comorganic-chemistry.org The reaction mechanism is believed to involve the activation of the triple bond by the gold catalyst, which facilitates the cyclization process. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including isoxazole derivatives. wjpps.comresearchgate.net These reactions involve the combination of three or more starting materials in a single pot to form a product that contains the essential parts of all the reactants. d-nb.info

A notable example is the synthesis of 5-amino-isoxazole-4-carbonitriles through a multicomponent reaction of an aldehyde, malononitrile, and hydroxylamine (B1172632). d-nb.infonih.gov This reaction can be carried out under environmentally friendly conditions, for instance, using a deep eutectic solvent like glycerol (B35011) and potassium carbonate as the catalytic medium. d-nb.infonih.gov This approach offers several advantages, including mild reaction conditions, short reaction times, and high product yields. nih.gov

Below is an interactive data table detailing findings from a multicomponent synthesis study:

Condensation Reactions Involving Malononitrile, Hydroxylamine, and Aldehydes

A prominent and efficient method for synthesizing isoxazole derivatives, particularly 5-amino-isoxazole-4-carbonitriles, is through a multicomponent condensation reaction. d-nb.infonih.gov This reaction involves the combination of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. d-nb.infonih.gov The process is recognized for its good product yields and relatively short reaction times. nih.gov

The reaction proceeds via the initial formation of an oxime from the aldehyde and hydroxylamine, which then reacts with malononitrile. The subsequent cyclization leads to the formation of the isoxazole ring. The use of different aldehydes allows for the introduction of a variety of substituents at the 3-position of the isoxazole ring, leading to a diverse library of compounds. d-nb.info

| Reactants | Product | Key Features |

| Malononitrile, Hydroxylamine hydrochloride, Aryl/Heteroaryl aldehydes | 5-amino-isoxazole-4-carbonitriles | Good yields, short reaction times, diverse substitution patterns possible. d-nb.infonih.gov |

One-Pot Synthesis Strategies

One-pot synthesis has emerged as a powerful and environmentally friendly approach for the preparation of isoxazole-5-carbonitrile derivatives. d-nb.infosmolecule.com These strategies involve combining three or more starting materials in a single reaction vessel, where a sequence of reactions occurs to form the final product without the need for isolating intermediates. dntb.gov.ua This approach is lauded for its efficiency, reduced waste generation, and operational simplicity. researchgate.net

The multicomponent reaction of hydroxylamine hydrochloride, β-oxoesters, and various aldehydes to produce isoxazol-5(4H)-ones is a well-documented example of a one-pot synthesis. researchgate.net Similarly, the synthesis of 5-amino-isoxazole-4-carbonitriles from malononitrile, hydroxylamine, and aldehydes is often carried out as a one-pot procedure. d-nb.infonih.gov The use of various catalysts, including nano-MgO and deep eutectic solvents, can further enhance the efficiency of these one-pot reactions. d-nb.inforesearchgate.net

| Synthesis Type | Reactants | Product | Advantages |

| One-pot, three-component | Hydroxylamine hydrochloride, β-oxoesters, Aldehydes | Isoxazol-5(4H)-ones | High efficiency, reduced waste, simple work-up. researchgate.net |

| One-pot, three-component | Malononitrile, Hydroxylamine hydrochloride, Aldehydes | 5-amino-isoxazole-4-carbonitriles | Environmentally friendly, good yields. d-nb.infonih.gov |

Application of Deep Eutectic Solvents (DES) as Catalytic Media

Deep Eutectic Solvents (DES) are gaining significant attention as green and sustainable alternatives to traditional organic solvents in chemical synthesis. d-nb.infonih.gov These solvents are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they offer advantages such as low cost, low toxicity, and often biodegradability. nih.govbenthamscience.com

In the context of this compound synthesis, a deep eutectic solvent composed of potassium carbonate (K2CO3) and glycerol has been successfully employed as a catalytic medium. d-nb.infonih.gov This system has proven effective for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles from malononitrile, hydroxylamine, and aldehydes at room temperature. d-nb.infonih.gov The use of this DES not only facilitates the reaction but also aligns with the principles of green chemistry by providing an environmentally benign reaction environment. nih.govdntb.gov.ua

| Deep Eutectic Solvent | Components | Application in Isoxazole Synthesis | Benefits |

| K2CO3/glycerol | Potassium Carbonate, Glycerol | Catalytic medium for the synthesis of 5-amino-isoxazole-4-carbonitriles. d-nb.infonih.gov | Green solvent, mild reaction conditions, good yields, low cost. d-nb.infonih.gov |

Advanced Functionalization and Derivatization Techniques

Once the this compound core is synthesized, further functionalization and derivatization can be carried out to create a wider range of molecules with potentially enhanced properties.

Nucleophilic Substitution Reactions at the Cyano Group

The cyano group at the 5-position of the isoxazole ring is susceptible to nucleophilic attack, allowing for its conversion into other functional groups. smolecule.comevitachem.com This reactivity provides a valuable handle for the synthesis of various isoxazole derivatives. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can react with organometallic reagents to form ketones. This versatility makes nucleophilic substitution a key strategy for elaborating the this compound scaffold.

Regiospecific Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the formation of carbon-carbon bonds. sioc-journal.cn In the context of isoxazole chemistry, Suzuki coupling can be employed to introduce aryl or heteroaryl substituents at specific positions on the isoxazole ring. beilstein-journals.org For example, a halogenated isoxazole can be coupled with a boronic acid derivative in the presence of a palladium catalyst to form a more complex, substituted isoxazole. beilstein-journals.org This regiospecific functionalization is crucial for the synthesis of targeted molecules with desired biological activities. thieme-connect.com

| Coupling Reaction | Reactants | Catalyst | Product | Significance |

| Suzuki Coupling | Halogenated isoxazole, Aryl/Heteroaryl boronic acid | Palladium catalyst | Aryl/Heteroaryl substituted isoxazole | Regiospecific C-C bond formation, synthesis of complex molecules. sioc-journal.cnbeilstein-journals.org |

Oxidative Heterocyclization Approaches

Oxidative heterocyclization represents another advanced strategy for the synthesis of the isoxazole ring system. organic-chemistry.org This approach often involves the cyclization of an open-chain precursor containing the necessary atoms for the heterocycle, with the final ring-closing step being an oxidation reaction. A notable example is the oxidative cycloaddition of aldoximes with alkenes or alkynes, which can be facilitated by hypervalent iodine reagents. mdpi.comarkat-usa.org This method allows for the construction of the isoxazole ring with a high degree of control over the substitution pattern.

Another approach involves the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, which can be catalyzed by hypervalent iodine species to yield polycyclic isoxazole derivatives. mdpi.com These methods provide a powerful alternative to traditional condensation reactions for accessing diverse isoxazole structures.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives has become a significant focus of contemporary chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Methodologies such as the use of aqueous or solvent-free reaction conditions, microwave-assisted synthesis, and the development of recyclable catalysts are at the forefront of this transformation, offering more sustainable routes to this important class of heterocyclic compounds. mdpi.comnih.govresearchgate.net

Solvent-Free and Aqueous Medium Conditions

The replacement of volatile and often toxic organic solvents with water or eliminating solvents entirely represents a cornerstone of green synthetic chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammable nature. nih.gov

Several studies have demonstrated the effective synthesis of isoxazole derivatives in aqueous media. One approach involves a one-pot synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones using a hydrogen peroxide and hydrochloric acid catalyst system in water at 100°C. This method provides excellent yields (88–93%) within 90–120 minutes. ijacskros.com Another green and recyclable medium is a 50 wt% Gluconic Acid Aqueous Solution (GAAS), which has been used for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones. The reaction, performed at 70°C, reaches completion in 45 minutes with high yields. acgpubs.org Deep eutectic solvents (DES), such as a mixture of potassium carbonate and glycerol, have also been employed for the synthesis of 5-amino-isoxazole-4-carbonitriles. nih.govd-nb.info This method is notable for proceeding at room temperature, with reaction times ranging from 20 to 120 minutes. d-nb.info

Solvent-free conditions offer another powerful green alternative. The use of a reusable, heterogeneous ZSM-5 catalyst enables the synthesis of isoxazole derivatives in the absence of any solvent, affording good yields and simplifying product work-up. researchgate.net Similarly, sulfated polyborate has been used as a catalyst for the multicomponent reaction of aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) under solvent-free conditions at 80°C, resulting in high yields and short reaction times. researchgate.netnanobioletters.com

| Catalyst/Medium | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂O₂:HCl / Water | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | 100°C | 90–120 min | 88–93% | ijacskros.com |

| Gluconic Acid Aqueous Solution (GAAS) | Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | 70°C | 45 min | Excellent | acgpubs.org |

| K₂CO₃/Glycerol (DES) | Malononitrile, Hydroxylamine, Aryl aldehydes | Room Temp. | 20–120 min | Good | d-nb.infonih.gov |

| ZSM-5 | Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Solvent-free | Not specified | Good | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. researchgate.net This technique reduces reaction times from hours to minutes, contributing to higher energy efficiency. researchgate.netmdpi.com

The synthesis of various isoxazole derivatives has been successfully expedited using microwave irradiation. For instance, the reaction of 1,3-propanediones with hydroxylamine hydrochloride in an ethanolic medium to produce 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl)-chromen-4-one derivatives was completed in just 2.5 minutes under microwave irradiation, a substantial improvement over traditional methods. zenodo.org Similarly, the synthesis of 3,5-di(thiophen-2-yl)-4,5-dihydroisoxazole was achieved in 10 minutes using microwaves, compared to 6 hours with conventional stirring at room temperature. mdpi.com

In the synthesis of novel isoxazole-linked pyranopyrimidinone conjugates, microwave irradiation (Method B) drastically reduced reaction times to 3-5 minutes, yielding products in the 88-96% range. In contrast, the conventional heating method (Method A) required 8-12 hours to achieve lower yields of 75-85%. nih.gov This highlights the efficiency and effectiveness of microwave-assisted protocols in synthesizing complex isoxazole structures. rsc.org

| Compound | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoxazole linked Pyranopyrimidinone | Conventional (A) | DMF, Reflux | 8–12 h | 75–85% | nih.gov |

| Microwave (B) | DMF, MW | 3–5 min | 88–96% | ||

| 3,5-di(thiophen-2-yl)-4,5-dihydroisoxazole | Conventional | Acetic Acid, RT | 6 h | Not specified | mdpi.com |

| Microwave | Acetic Acid, MW (500 W) | 10 min | Not specified | ||

| 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl)-chromen-4-one | Microwave | Ethanol, MW | 2.5 min | Not specified | zenodo.org |

Catalyst Design and Recyclability (e.g., Nano-catalysts)

A key tenet of green chemistry is the use of catalysts to enhance reaction efficiency and selectivity, with a particular emphasis on heterogeneous catalysts that can be easily separated from the reaction mixture and reused. mdpi.com Nano-catalysts are especially promising due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. mdpi.com

Several recyclable nano-catalysts have been developed for the synthesis of isoxazole derivatives. A magnetic nanocatalyst, PDAN-Ni@Fe₃O₄, has been used for the one-pot synthesis of isoxazole-5(4H)-ones in water at 50°C. This catalyst was successfully recovered using an external magnet and reused for five consecutive cycles with only a minor decrease in product yield. nih.gov Another example is a copper-functionalized mesoporous silica (B1680970) (Cu/TCH-pr@SBA-15), which efficiently catalyzes the synthesis of 4-arylidene-isoxazolidinones under solvent-free conditions and can be recycled multiple times. rsc.org

Biomass-derived catalysts are also gaining attention. A magnetic catalyst synthesized from pistachio peel biomass (Fe₃O₄@C-SO₃H) proved highly effective and was reused six times without a detectable loss in activity. oiccpress.com Similarly, a g-C₃N₄·OH nanocomposite used in an aqueous medium demonstrated excellent recyclability over six cycles. nih.gov The use of ZSM-5, a type of zeolite, as a heterogeneous catalyst also allows for recovery and reuse over several cycles without significant loss of its catalytic activity. researchgate.net

| Catalyst | Synthesis | Number of Cycles | Final Yield/Efficiency | Reference |

|---|---|---|---|---|

| PDAN-Ni@Fe₃O₄ | Isoxazole-5(4H)-ones | 5 | Maintained high efficiency | nih.gov |

| Fe₃O₄@C-SO₃H | Isoxazole-5(4H)-one derivatives | 6 | No detectable loss in activity | oiccpress.com |

| g-C₃N₄·OH nanocomposite | Isoxazol-5-one derivatives | 6 | No loss of catalytic efficacy | nih.gov |

| ZSM-5 | Isoxazole derivatives | 5 | No significant loss of activity | researchgate.net |

| Co₃O₄ nanoparticles | Heterocyclic derivatives | 6 | No noticeable change in efficiency | frontiersin.org |

Reactivity and Reaction Mechanisms of Isoxazole 5 Carbonitrile

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. researchgate.net This structure is generally stable but can undergo various reactions depending on the substitution pattern. chemicalbook.comclockss.org The presence of a carbonitrile group at the C5 position significantly modulates the ring's electronic properties and, consequently, its reactivity.

Isoxazoles are considered π-excessive heterocycles, yet they are less aromatic and less nucleophilic than other five-membered heterocycles like furan. chemicalbook.com While the isoxazole ring can undergo electrophilic aromatic substitution, this typically occurs at the C4 position. clockss.orgprinceton.eduthieme-connect.de However, the nucleophilicity of the ring is generally low, making such reactions challenging. nanobioletters.com

The introduction of a potent electron-withdrawing group, such as the nitrile (-CN) at the C5 position, profoundly deactivates the isoxazole ring towards electrophilic attack. This deactivation arises from the inductive and mesomeric effects of the nitrile group, which reduce the electron density of the aromatic system. Consequently, electrophilic substitution reactions on isoxazole-5-carbonitrile are exceptionally difficult and not commonly reported. The electronic character is more aligned with a pyridine-like reactivity, where electrophilic attack is disfavored. clockss.org

Conversely, the electron-withdrawing nature of the C5-nitrile group renders the isoxazole ring electron-deficient and thus susceptible to nucleophilic attack. While direct nucleophilic substitution on an unsubstituted isoxazole is rare, substituents at the C3 and C5 positions can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.de

In compounds like 4-nitroisoxazoles, the C5 position is activated for attack by nucleophiles. core.ac.uk By analogy, in this compound, the C3 and C4 positions are rendered more electrophilic. Research on related dinitro- or nitro-cyano-benzo[d]isoxazoles demonstrates that a nitro group at position 4 is readily displaced by various O-, N-, and S-nucleophiles. researchgate.net This suggests that under appropriate conditions, nucleophiles could attack the electron-poor carbon atoms of the this compound ring, although this is less common than reactions involving the nitrile group itself. The primary mode of nucleophilic interaction often targets the nitrile functionality directly.

The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including thermolysis, photolysis, hydrogenolysis, or treatment with a base. thieme-connect.de This cleavage is often the first step in ring transformation reactions, converting the isoxazole into a more flexible open-chain intermediate, which can then cyclize to form a new heterocyclic system.

Several named rearrangements are known for isoxazole systems. For instance, the Boulton–Katritzky rearrangement involves the transformation of isoxazolo[4,5-b]pyridines in the presence of a base. beilstein-journals.org Another documented transformation is the conversion of an isoxazole to an oxazole (B20620), which can proceed via a Beckmann rearrangement mechanism. rsc.org

A relevant example involves the reaction of 4-ethoxycarbonylamino-1H-1,5-benzodiazepine-3-carbonitrile with hydroxylamine (B1172632), which affords 5-(o-aminoanilino)-4-cyanoisoxazole. wiley.com This product was observed to undergo a facile rearrangement when treated with a base, demonstrating the potential for the cyano-substituted isoxazole ring to participate in skeletal transformations. wiley.com

Nucleophilic Reactivity at Key Positions

Reactivity of the Nitrile (-CN) Functionality

The nitrile group in this compound is a primary site of chemical reactivity, readily participating in nucleophilic additions and serving as a precursor for a variety of other functional groups and heterocyclic systems.

The cyano group is highly electrophilic and readily undergoes nucleophilic addition. Studies on 3,5-dicyanoisoxazole have shown that the cyano groups are particularly reactive, undergoing addition of alcohols or amines to yield the corresponding imidates or amidines, respectively, under mild conditions. semanticscholar.org The reactivity of the cyano group in this context was found to be greater than that of 4-nitrobenzonitrile. semanticscholar.org This enhanced reactivity is attributed to the electron-withdrawing nature of the isoxazole ring and the second cyano group, which further polarizes the C≡N triple bond. semanticscholar.org

The table below summarizes the nucleophilic addition reactions performed on 4-substituted-3,5-dicyanoisoxazoles, which serve as a model for the reactivity of the nitrile group in this compound.

| Reactant (Isoxazole) | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dicyano-4-phenylisoxazole | Methanol (MeOH) | Benzene (B151609), rt, 7 days | 3-Cyano-5-(methoxycarbonylimidoyl)-4-phenylisoxazole | Quantitative | semanticscholar.org |

| 3,5-Dicyano-4-phenylisoxazole | Methanol (MeOH) | Benzene, reflux, 7 days | 3,5-Bis(methoxycarbonylimidoyl)-4-phenylisoxazole | Quantitative | semanticscholar.org |

| 3,5-Dicyano-4-phenylisoxazole | Propylamine | Benzene, rt, 1 h | 3-Cyano-5-(N-propylcarbamimidoyl)-4-phenylisoxazole | 90% | semanticscholar.org |

| 3,5-Dicyano-4-phenylisoxazole | Aniline | Benzene, rt, 1 h | 3-Cyano-5-(N-phenylcarbamimidoyl)-4-phenylisoxazole | 85% | semanticscholar.org |

The nitrile group is a versatile functional handle for the synthesis of diverse derivatives. The imidates and amidines formed from nucleophilic addition can be further elaborated. For example, the reaction of 3,5-dicyanoisoxazoles with 1,2-diamines leads to the formation of 3,5-bis(imidazolinyl)isoxazoles. semanticscholar.org

Furthermore, the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazole rings. acs.org This reaction converts the 3-cyanoisoxazole into a 3-(tetrazol-5-yl)isoxazole, effectively replacing the nitrile with another stable heterocyclic system. acs.org The nitrile functionality can also, in principle, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine, opening pathways to a wide array of other isoxazole derivatives.

Mechanistic Studies of Key Reactions

Elucidation of Reaction Pathways (e.g., Radical Pathways)

The elucidation of reaction pathways for isoxazole derivatives often reveals a complex interplay of ionic and radical mechanisms. While many reactions of isoxazoles proceed through well-established polar mechanisms, the potential for radical-mediated transformations is an important area of investigation, especially for developing novel synthetic methods.

Evidence from related systems suggests that radical pathways can be viable for isoxazole derivatives. For instance, a silver-mediated radical cyclization has been successfully used to construct Δ²-isoxazolines from α-halo ketoximes and 1,3-dicarbonyl compounds. In one example, this method was used to synthesize 5-benzoyl-3-phenyl-4,5-dihydrothis compound, indicating that a carbonitrile-substituted carbon can be involved in a radical cyclization process. rsc.org

Another proposed radical mechanism involves the reaction of alkynes with an azido (B1232118) free radical (N₃•). rsc.org In a synthesis of 5-substituted isoxazoles, it was proposed that an azido radical, generated from TMSN₃ and TEMPO, attacks the alkyne to form a vinyl radical intermediate. rsc.org This intermediate subsequently reacts and cyclizes to form the isoxazole ring. rsc.org While not involving this compound as a starting material, this pathway demonstrates the feasibility of radical addition to a precursor that ultimately forms the C5-substituted isoxazole ring.

Conversely, many reactions of related 5-substituted isoxazoles proceed through non-radical, polar pathways. A notable example is the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. acs.org This transformation is a key step in the synthesis of various pyrazole-heterocycle dyads and proceeds through a complex rearrangement mechanism rather than a radical pathway. acs.org The synthesis of 5-amino-isoxazole-4-carbonitriles from malononitrile, hydroxylamine, and various aldehydes also proceeds through a series of polar, multicomponent reactions. nih.gov

These examples highlight that the specific reaction pathway is highly dependent on the reagents, catalysts, and reaction conditions employed. For this compound, the presence of the cyano group at the C5 position significantly influences the electronic properties of the heterocyclic ring, potentially opening up unique avenues for both radical and polar reactivity.

Kinetic and Thermodynamic Investigations of Reaction Processes

Kinetic and thermodynamic studies are essential for optimizing reaction conditions and understanding the underlying factors that control chemical selectivity and efficiency. For isoxazole systems, these investigations often involve a combination of experimental monitoring and computational modeling, such as Density Functional Theory (DFT).

In the synthesis of isoxazole derivatives, the competition between different reaction pathways can be under either kinetic or thermodynamic control. A study on the base-catalyzed condensation of primary nitro compounds with dipolarophiles to form isoxazolines and isoxazoles monitored reactant and product concentrations over time using ¹H NMR. unifi.it The data revealed that the formation of one cycloadduct exhibited a long induction period, suggesting a mechanism where a reversible cycloaddition precedes the rate-determining step, a hallmark of a reaction shifting from kinetic to thermodynamic control. unifi.it

Computational studies have proven invaluable for dissecting these energetic factors. DFT calculations performed on the synthesis of 5-(fluoroalkyl)isoxazoles showed that both kinetic and thermodynamic factors direct the process toward the same regioselective products. nih.gov The relative stability of the final products was found to be governed by a combination of electronic and steric factors. nih.gov Similarly, DFT calculations were used to study the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles, revealing that the selectivity of a subsequent nucleophilic substitution step is controlled by thermodynamic factors. acs.org

While specific kinetic and thermodynamic data for this compound are not widely reported, studies on analogous structures provide insight. For example, the oxidation of an isoxazole-5-carbaldehyde (B108842) to the corresponding carboxylic acid noted that steric hindrance from the isoxazole ring can slow reaction kinetics compared to simpler aldehydes. A DFT study on isoxazol-5(4H)-one derivatives calculated various thermodynamic properties, demonstrating the power of computational methods to predict the stability and reactivity of these heterocycles. researchgate.net

The table below summarizes findings from thermodynamic and kinetic studies on related isoxazole compounds, illustrating the types of data and controlling factors that are relevant to understanding the reactivity of this compound.

| Compound/Reaction System | Method of Investigation | Key Findings | Controlling Factors | Reference |

| Isoxazoline (B3343090) synthesis via cycloaddition | ¹H NMR Monitoring | Reversible cycloaddition precedes the rate-determining step. | Kinetic and Thermodynamic Control | unifi.it |

| Synthesis of 5-(Fluoroalkyl)isoxazoles | DFT Calculations | Both kinetic and thermodynamic factors favor the same regioisomers. | Electronic and Steric Factors | nih.gov |

| Isomerization of 5-Chloroisoxazoles | DFT Calculations | Selectivity of subsequent nucleophilic substitution is thermodynamically controlled. | Thermodynamic Stability | acs.org |

| Synthesis of Isoxazol-5(4H)-ones | DFT Calculations | Calculation of thermodynamic parameters (e.g., thermal stability). | Structural and Electronic Properties | researchgate.net |

These investigations underscore that the reactivity of this compound is dictated by a delicate balance of kinetic and thermodynamic parameters, which are in turn influenced by the electronic and steric nature of the substituents and the specific reaction environment.

Medicinal Chemistry and Pharmacological Applications of Isoxazole 5 Carbonitrile Derivatives

Antimicrobial Activities

Isoxazole (B147169) derivatives are noted for their wide-ranging antimicrobial effects, showing efficacy against bacteria, fungi, and viruses. researchgate.netclockss.orgnih.gov The incorporation of the isoxazole-5-carbonitrile moiety into various molecular frameworks has led to the development of novel compounds with significant inhibitory activity against pathogenic microorganisms. nih.govd-nb.info

Derivatives of this compound have demonstrated notable antibacterial properties against a variety of both Gram-positive and Gram-negative bacterial strains. nih.govd-nb.infonih.gov

In one study, a series of novel 5-amino-isoxazole-4-carbonitriles were synthesized and evaluated for their in vitro antibacterial activity. nih.govd-nb.info Compounds 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile (4a) and 5-amino-3-(3-bromophenyl)isoxazole-4-carbonitrile (4b) exhibited broad-spectrum activity. nih.gov Specifically, they were effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi, and Klebsiella pneumoniae. nih.govd-nb.info

Another study focused on newly synthesized 1-(8-methyl-5-phenyl-5H- isoxazolo[2,3-a]pyrimido-[4,5-d]pyrimidin-4-yl)-3,4,6- triphenyl-1H-pyrazolo-[3,4-b]pyridin-5-carbonitriles. These compounds were tested against three Gram-positive bacteria (Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus) and three Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella aerogenes, Chromobacterium violaceum) at a concentration of 100 µg/mL. Similarly, other research has confirmed the potential of various isoxazole derivatives against both types of bacterial strains, making them promising candidates for new antibiotic development. researchgate.netamazonaws.com

Table 1: Antibacterial Activity of Selected this compound Derivatives Data extracted from referenced studies.

| Compound Name | Target Organism (Gram-Positive) | Target Organism (Gram-Negative) | Observed Activity |

| 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | S. aureus, B. cereus | E. coli, P. aeruginosa, S. Typhi | Broad-spectrum inhibition nih.govd-nb.info |

| 5-amino-3-(3-bromophenyl)isoxazole-4-carbonitrile | S. aureus, B. cereus | K. pneumoniae, E. coli | Broad-spectrum inhibition nih.govd-nb.info |

| Isoxazolo[2,3-a]pyrimido[4,5-d]pyrimidine derivatives | B. subtilis, S. aureus | P. aeruginosa, K. aerogenes | Active at 100 µg/mL concentration |

| 3-Aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitriles | Staphylococcus aureus | Escherichia coli | Promising activity compared to standard drugs ijpcbs.com |

The isoxazole nucleus is a key component of several antifungal drugs, and derivatives of this compound continue this trend by showing significant antifungal efficacy. nih.govd-nb.info Synthesized 5-amino-isoxazole-4-carbonitriles were evaluated against fungal pathogens, including Aspergillus niger, Aspergillus fumigatus, and Candida albicans. nih.govd-nb.infonih.gov The compounds 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile (4a), 5-amino-3-(3-bromophenyl)isoxazole-4-carbonitrile (4b), and 5-amino-3-(4-fluorophenyl)isoxazole-4-carbonitrile (4d) were particularly effective at inhibiting the growth of these fungi. nih.gov

Other studies have also reported the antifungal potential of various isoxazole derivatives. amazonaws.com For instance, certain isoxazoline (B3343090) derivatives of chalcone (B49325) were tested against two fungal strains and showed activity. amazonaws.com Additionally, 3-aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitriles exhibited promising antifungal activity when compared to standard drugs. ijpcbs.com This consistent antifungal activity underscores the potential of the isoxazole scaffold in developing new treatments for fungal infections. nih.govd-nb.info

Table 2: Antifungal Activity of Selected this compound Derivatives Data extracted from referenced studies.

| Compound Name | Target Fungi | Observed Activity |

| 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | A. niger, A. fumigatus, C. albicans | Efficient growth inhibition nih.gov |

| 5-amino-3-(3-bromophenyl)isoxazole-4-carbonitrile | A. niger, A. fumigatus, C. albicans | Efficient growth inhibition nih.gov |

| 5-amino-3-(4-fluorophenyl)isoxazole-4-carbonitrile | A. niger, A. fumigatus, C. albicans | Efficient growth inhibition nih.gov |

| 3-Aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitriles | Not specified | Promising activity ijpcbs.com |

The antiviral properties of isoxazole derivatives have been explored, with some compounds showing potential against a range of viruses. nih.govd-nb.infoclockss.org For example, a methyl-benzo[d]isoxazole derivative, Methyl 5-((Z)-5-(methoxycarbonyl)-1-(3-methoxy-7-methylbenzo[d]isoxazole-5-yl) pent-1-enyl-2-methoxy-3-methylbenzoate , demonstrated anti-HIV-1 activity with EC50 values in the nanomolar range. ijpcbs.com This compound also inhibited the HIV-1 reverse transcriptase enzyme. ijpcbs.com

While direct studies focusing solely on this compound are less common in the antiviral domain compared to antibacterial and antifungal research, the broader class of isoxazole and related isothiazole (B42339) derivatives has shown promise. For instance, certain isothiazole carbonitrile derivatives have been evaluated against both RNA and DNA viruses, showing high selectivity for poliovirus 1 and Echovirus 9. nih.gov Another isothiazole derivative was active against several rhinoviruses, Coxsackie B1, and the measles virus. nih.gov The structural similarities suggest that this compound derivatives could also be viable candidates for antiviral drug discovery. nih.govd-nb.info

Antifungal Efficacy

Anticancer and Cytotoxic Activities

Isoxazole-containing compounds have emerged as a significant class of anticancer agents, with their derivatives demonstrating potent cytotoxic effects against numerous cancer cell lines. researchgate.netresearchgate.netebi.ac.uknih.gov These compounds act through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. ebi.ac.uknih.gov

A substantial body of research has documented the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

A novel series of isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. nih.gov Within this series, compounds 5l-o showed the most potent cytotoxicity, with IC50 values ranging from 0.3 to 3.7 μM across all tested cell lines. nih.gov Another study on isoxazole-carboxamide derivatives found that compounds 2d and 2e were the most active against Hep3B liver cancer cells, with IC50 values around 23 μg/ml, while compound 2d was highly active against HeLa cervical cancer cells with an IC50 of 15.48 μg/ml. wiley.com

Further research on 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives revealed potent activities against melanoma (B16F1), colorectal (Colo205), and liver (HepG2) cancer cell lines. d-nb.info Compound 2e was exceptionally active against B16F1 melanoma, with an IC50 of 0.079 µM. d-nb.info Similarly, pyrrolo[3,2-d]isoxazole and other isoxazole derivatives showed high activity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells, with good selectivity compared to normal cells. clockss.org

Table 3: In Vitro Cytotoxicity of Selected Isoxazole Derivatives Data presented as IC50 values (µM). A lower value indicates higher potency.

| Compound/Series | Cell Line (Cancer Type) | IC50 (µM) |

| Isoxazole-piperazine hybrids (5l-o) | Huh7 (Liver), Mahlavu (Liver), MCF-7 (Breast) | 0.3 - 3.7 nih.gov |

| Isoxazole-carboxamide (2d) | HeLa (Cervical) | 2.6 (converted from 15.48 µg/ml) wiley.com |

| Isoxazole-carboxamide (2d, 2e) | Hep3B (Liver) | ~4.9 (converted from ~23 µg/ml) wiley.com |

| 5-methyl-3-phenylisoxazole-4-carboxamide (2e) | B16F1 (Melanoma) | 0.079 d-nb.info |

| 5-methyl-3-phenylisoxazole-4-carboxamide (2a) | HepG2 (Liver) | 7.55 d-nb.info |

| N-(4-Chlorophenyl)-5-carboxamidyl isoxazole (8) | Colon-38 (Colon), CT-26 (Colon) | Potent activity ijpcbs.com |

| Pyrrolo[3,2-d]isoxazole (5) & derivatives (11-14) | HCT-116 (Colorectal), PC3 (Prostate) | High activity clockss.org |

The anticancer effects of isoxazole derivatives are attributed to several mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. ebi.ac.uknih.gov For example, research on isoxazole-piperazine hybrids 5m and 5o demonstrated that they induce oxidative stress in liver cancer cells, leading to apoptosis and cell cycle arrest. nih.govresearchgate.net Further investigation revealed that these compounds inhibit the cell survival pathway through Akt hyperphosphorylation and activate apoptosis via p53 protein activation. nih.govresearchgate.net

Enzyme inhibition is another critical mechanism. Isoxazole derivatives have been shown to inhibit a wide range of targets crucial for cancer cell survival and proliferation. ebi.ac.uknih.govresearchgate.net These targets include:

Heat Shock Protein 90 (Hsp90): Inhibition of Hsp90 disrupts the function of numerous client proteins essential for tumor growth. nih.gov

Kinases: Derivatives can act as ATP-competitive inhibitors of various protein kinases, such as VEGFR-2, which is crucial for angiogenesis. nih.gov

Tubulin: Some derivatives interfere with tubulin polymerization, a process vital for cell division. ebi.ac.uknih.gov

Topoisomerase and Histone Deacetylase (HDAC): Inhibition of these enzymes interferes with DNA replication and gene expression in cancer cells. ebi.ac.uknih.gov

For instance, N-(4-Chlorophenyl)-5-carboxamidyl isoxazole was found to inhibit the phosphorylation of STAT3, a key signaling protein in many cancers. ijpcbs.com Other derivatives have been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cells from dividing. wiley.com This multi-targeted approach makes this compound derivatives a highly promising scaffold for the development of new and effective anticancer therapies. ebi.ac.uknih.gov

In Vitro Cytotoxicity Assays against Various Cancer Cell Lines

Immunomodulatory Properties

The isoxazole nucleus is a key pharmacophore that imparts a wide range of biological activities, including significant immunomodulatory effects. scholarsresearchlibrary.com Derivatives of isoxazole have been shown to influence immune responses, with some compounds exhibiting immunosuppressive properties while others can stimulate the immune system. mdpi.com This dual activity makes them intriguing candidates for therapeutic development.

Several isoxazole derivatives have demonstrated the ability to suppress immune cell functions, suggesting their potential in treating conditions characterized by excessive immune activation.

Hydrazide derivatives of 5-amino-3-aryl-isoxazole-4-carbonitrile have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), with IC₅₀ values in the range of 12–45 μM. Similarly, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) were found to inhibit PHA-induced PBMC proliferation to varying degrees. mdpi.comnih.gov One of the most potent compounds in this series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was selected for further studies due to its strong antiproliferative activity and lack of toxicity. mdpi.comnih.gov The immunosuppressive action of MM3 is thought to be mediated through the induction of apoptosis, as evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. mdpi.comnih.gov

Another isoxazole derivative, 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1), also demonstrated dose-dependent inhibition of mitogen-induced PBMC proliferation. bibliotekanauki.pl Its mechanism of immunosuppression is also linked to the induction of apoptosis, involving the elevation of Fas and caspase 8 expression. bibliotekanauki.pl Furthermore, some isoxazole derivatives can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is a key mediator in inflammatory and autoimmune diseases. mdpi.combibliotekanauki.pl For instance, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide (B1520769) has been shown to inhibit the proliferation of PBMCs and reduce TNF-α production.

Table 1: Immunosuppressive Activity of Selected Isoxazole Derivatives

| Compound | Biological Activity | Model/Assay | Key Findings | Citations |

|---|---|---|---|---|

| Hydrazide derivatives of 5-amino-3-aryl-isoxazole-4-carbonitrile | Inhibition of PBMC proliferation | PHA-induced proliferation | IC₅₀: 12–45 μM | |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Inhibition of PBMC proliferation; Induction of apoptosis | PHA-induced proliferation; Jurkat cells | Strongest antiproliferative activity in its series; Increased expression of caspases, Fas, and NF-κB1 | mdpi.comnih.gov |

| 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1) | Inhibition of PBMC proliferation; Induction of apoptosis | Mitogen-induced proliferation; Jurkat cells | Dose-dependent inhibition; Elevated Fas and caspase 8 expression | bibliotekanauki.pl |

| 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide | Inhibition of PBMC proliferation; Reduction of TNF-α production | PHA and LPS-induced proliferation | Potential as an immunomodulatory agent |

Isoxazole derivatives can modulate both humoral and cellular immune responses. Some derivatives have been found to enhance immune responses, suggesting their potential use as adjuvants in vaccines or in immunotherapy. For instance, certain derivatives have been tested for their ability to enhance T-cell activation and cytokine production.

Conversely, other isoxazole derivatives can suppress specific immune responses. For example, an isoxazole derivative known as MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) was found to have no effect on the induction phase of the humoral immune response to sheep red blood cells (SRBC) but moderately suppressed the induction phase of delayed-type hypersensitivity (DTH) to ovalbumin (OVA). mdpi.com

A series of 5-amino-3-methylisoxazole[5,4-d]pyrimidin-4-one derivatives differentially inhibited in vivo cellular and humoral immune responses in mice. nih.gov The nature and location of substituents on the isoxazole ring were found to be critical for the observed immunological activity. nih.gov Another study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides identified a compound, MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), that inhibited the humoral immune response in vitro while stimulating the inductive phase of DTH in vivo. mdpi.com

Table 2: Modulation of Immune Responses by Selected Isoxazole Derivatives

| Compound | Effect on Humoral Response | Effect on Cellular Response | Model/Assay | Citations |

|---|---|---|---|---|

| MZO-2 | No effect on induction phase | Moderate suppression of DTH induction | SRBC response (in vitro/in vivo); DTH to OVA | mdpi.com |

| 5-amino-3-methylisoxazole[5,4-d]pyrimidin-4-one derivatives | Differential inhibition | Differential inhibition | In vivo mouse models | nih.gov |

| MO5 | Inhibition (in vitro) | Stimulation of DTH induction (in vivo) | Humoral response in vitro; DTH in vivo | mdpi.com |

Immunosuppressive Effects

Anti-Inflammatory and Analgesic Potential

Isoxazole derivatives are well-recognized for their anti-inflammatory and analgesic properties. scholarsresearchlibrary.comd-nb.infosarpublication.com The anti-inflammatory activity is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins, key mediators of inflammation. researchgate.net

A study on novel isoxazole derivatives showed that many of them exhibited promising selectivity for COX-2 over COX-1. researchgate.net The furoxan derivative 14, synthesized from an isoxazole precursor, showed a 59% inhibitory activity in the carrageenan-induced rat paw edema model, a common in vivo assay for acute inflammation. researchgate.net Another study synthesized thirteen substituted-isoxazole derivatives and evaluated their anti-inflammatory activity using the same model. nih.gov Several of these compounds showed superior anti-inflammatory activities compared to the reference drug, diclofenac (B195802) sodium. nih.gov

The analgesic potential of isoxazole derivatives has also been investigated. sarpublication.com A series of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives were synthesized and evaluated for their analgesic activity using the Eddy's hot plate method. sarpublication.com The compounds 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine (BSM-IIID) and 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine (BSM-IIIF) demonstrated potent analgesic activity. sarpublication.com

Antioxidant Activity

Several studies have highlighted the antioxidant potential of this compound derivatives. d-nb.infonih.govnih.gov Antioxidants are crucial for neutralizing harmful free radicals in the body, which can cause cellular damage and contribute to various diseases.

In one study, a series of novel 5-amino-isoxazole-4-carbonitriles were synthesized and their free radical scavenging activities were assessed against 2,2-diphenyl-1-picrylhydrazyl (DPPH). d-nb.infonih.govnih.gov Among the synthesized compounds, derivative 4i showed significant antioxidant activity. d-nb.infonih.govnih.gov Another study investigating indole-functionalized isoxazole derivatives found that they exhibited variable free radical scavenging capacity in the DPPH test. plos.org The antioxidant potential was significantly influenced by the substitution pattern on the phenyl ring attached to the isoxazole core. plos.org

A different study focused on the 5-Lipoxygenase (5-LOX) inhibitory and antioxidant potential of isoxazole derivatives. plos.org The compound C3 showed excellent free radical scavenging effect with an IC₅₀ value of 10.96 μM, while C5 and C6 also demonstrated potent antioxidant activity with IC₅₀ values of 13.12 μM and 18.87 μM, respectively. plos.org

Table 3: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound/Derivative Series | Assay | Key Findings | Citations |

|---|---|---|---|

| 5-amino-isoxazole-4-carbonitrile derivative 4i | DPPH free radical scavenging | Proven antioxidant activity | d-nb.infonih.govnih.gov |

| Indole-functionalized isoxazole derivatives | DPPH free radical scavenging | Variable capacity to scavenge free radicals; influenced by substitution pattern | plos.org |

| Isoxazole derivative C3 | DPPH free radical scavenging | IC₅₀ value of 10.96 μM | plos.org |

| Isoxazole derivative C5 | DPPH free radical scavenging | IC₅₀ value of 13.12 μM | plos.org |

| Isoxazole derivative C6 | DPPH free radical scavenging | IC₅₀ value of 18.87 μM | plos.org |

Other Biological Activities

The isoxazole scaffold has emerged as a promising framework for the development of novel anti-diabetic agents. researchgate.netjchemrev.com The inhibition of α-amylase, an enzyme involved in carbohydrate digestion, is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes. researchgate.net

A study focused on the design and synthesis of new halogenated flavonoid-based isoxazoles to evaluate their α-amylase inhibitory potential. researchgate.net Another research effort led to the discovery of a new isoxazole derivative, C45, which was obtained through scaffold hopping from a lead compound, 3-O-[(E)-4-(4-cyanophenyl)-2-oxobut-3-en-1-yl] kaempferol. nih.gov This derivative, C45, demonstrated improved glucose consumption at a nanomolar level (EC₅₀ = 0.8 nM) in insulin-resistant HepG2 cells. nih.gov The proposed mechanism of action for C45 involves the activation of the AMPK/PEPCK/G6Pase pathways, which are crucial in regulating glucose metabolism. nih.gov

Furthermore, a series of N-(β-d-glucopyranosyl)-carboxamides with an isoxazole ring were synthesized and tested as inhibitors of rabbit muscle glycogen (B147801) phosphorylase b, another target for anti-diabetic drugs. nih.gov The deacylated compound N-(β-d-glucopyranosyl)-3-(indol-2-yl)-isoxazole-5-carboxamide 39 was found to be an effective inhibitor with a Kᵢ of 164 μM. nih.gov

Table 4: Anti-diabetic Activity of Selected Isoxazole Derivatives

| Compound/Derivative Series | Target/Assay | Key Findings | Citations |

|---|---|---|---|

| Halogenated flavonoid-based isoxazoles | α-amylase inhibition | Investigated for potential to inhibit α-amylase | researchgate.net |

| Isoxazole derivative C45 | Glucose consumption in insulin-resistant HepG2 cells | EC₅₀ = 0.8 nM; Activates AMPK/PEPCK/G6Pase pathways | nih.gov |

| N-(β-d-glucopyranosyl)-3-(indol-2-yl)-isoxazole-5-carboxamide 39 | Rabbit muscle glycogen phosphorylase b inhibition | Kᵢ = 164 μM | nih.gov |

Neuroprotective and Anti-Alzheimer's Effects

The isoxazole nucleus is a promising scaffold for developing agents to combat neurodegenerative disorders like Alzheimer's disease. rsc.orgd-nb.info Alzheimer's is a complex condition characterized by the buildup of amyloid-beta (Aβ) plaques, neurofibrillary tangles composed of tau protein, neuroinflammation, and oxidative stress. nih.gov Compounds that can target these multifaceted pathological features are of significant interest.

A notable example is a synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI), which has demonstrated potential anti-Alzheimer's properties. nih.gov In a streptozotocin (B1681764) (STZ)-induced mouse model of Alzheimer's, pre-treatment with TMI led to significant improvements in memory and cognitive behavior. nih.gov Molecular analysis of brain tissue from these models revealed that TMI treatment ameliorated the levels of Aβ1-42 proteins and tau proteins. nih.gov Furthermore, TMI showed the ability to counteract oxidative stress by increasing the levels of crucial antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while decreasing levels of the lipid peroxidation product malondialdehyde (MDA) and acetylcholinesterase (AChE). nih.gov These findings highlight the neuroprotective potential of isoxazole derivatives, suggesting their utility in developing treatments for neurodegenerative diseases. rsc.orgnih.gov The structural similarity of some isoxazole compounds to the AMPA receptor agonist, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, further underscores their potential as therapeutic agents for neurological conditions. mdpi.com

Anticonvulsant Activity

Isoxazole derivatives have been identified as a significant class of compounds possessing anticonvulsant properties. researchgate.netamazonaws.cominnovareacademics.in The established antiepileptic drug zonisamide, which features an isoxazole ring, serves as a key example of the therapeutic potential of this heterocyclic system in managing epilepsy. researchgate.net Research has focused on synthesizing novel isoxazole-containing molecules to develop safer and more effective antiepileptic drugs (AEDs). mdpi.comwho.int

Studies on various synthesized series of isoxazole derivatives have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. who.inttandfonline.com For instance, a series of (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their anticonvulsant effects. tandfonline.com One of the most potent compounds from this series, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, exhibited a median effective dose (ED50) of 6.20 mg/kg in the MES test, showing significantly higher potency than the standard drug phenytoin. tandfonline.com

Similarly, piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and isoxazolo[5,4-c]-2,7-naphthyridines have been investigated. mdpi.com Several of these compounds displayed high anticonvulsant activity, particularly in antagonizing pentylenetetrazole-induced convulsions, with some surpassing the efficacy of the established drug ethosuximide. mdpi.com Structure-activity relationship studies indicated that the presence of a diphenylmethyl group in the piperazine (B1678402) ring was beneficial for the anticonvulsant activity in these series. mdpi.com These findings underscore the importance of the isoxazole scaffold in the design of new anticonvulsant agents. researchgate.netnih.gov

Anti-parasitic and Antileishmanial Activities

Isoxazole derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases, including leishmaniasis, a neglected disease caused by protozoan parasites of the Leishmania genus. nih.govnih.gov The natural product Acivicin, an isoxazoline derivative, is known to have antileishmanial activity, providing a basis for the exploration of this chemical scaffold. d-nb.infonih.gov

A library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani, the causative agent of fatal visceral leishmaniasis. nih.govnih.gov Several of these compounds demonstrated significantly better inhibition of both the promastigote (insect) and amastigote (mammalian) stages of the parasite compared to the standard drug miltefosine. nih.govnih.gov In vivo evaluation in a hamster model showed that some of these compounds significantly reduced the parasite load. nih.govnih.gov

Further studies involving 3-bromo-isoxazoline-based compounds also identified potent antileishmanial agents. Through structural modifications, researchers developed derivatives with submicromolar activity against Leishmania infantum and Leishmania tropica and a high selectivity index over mammalian cells. acs.org Anthelmintic activity has also been reported, with certain 3-substituted 5-methylthio-isoxazoles showing efficacy against Ancylostoma ceylanicum and Nippostrongylus dubius. nih.gov

| Compound | Substitution Pattern | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-Nitroisoxazole Derivative 1 | C-5: 2,4-dichlorophenyl; Amide: 3,4-dimethoxyphenyl | - | Effective Inhibition | nih.gov |

| 3-Nitroisoxazole Derivative 2 | C-5: 2,4-dichlorophenyl; Amide: 4-methoxyphenyl | - | Effective Inhibition | nih.gov |

| 3-Bromo-isoxazoline Derivative | Varied substitutions | 3.5 (L. infantum) | - | acs.org |

| 3-Bromo-isoxazoline Derivative | Varied substitutions | 7.5 (L. tropica) | - | acs.org |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of new drugs. unifi.it Isoxazole derivatives have been extensively investigated as a source of novel antitubercular agents. researchgate.netamazonaws.cominnovareacademics.innanobioletters.com

One approach has targeted FadD32, a crucial enzyme in the mycolic acid synthesis pathway of Mtb. nih.gov Screening of an isoxazole library led to the identification of 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), which specifically inhibits MtbFadD32 and curtails Mtb survival in macrophages and reduces the bacterial burden in chronically infected mice. nih.gov

Another series of 5-aryl and 5-arylethenylisoxazole carboxylate derivatives also exhibited promising in vitro activity against M. tuberculosis H37Rv, with several compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range. unifi.it Similarly, isoxazole-appended dihydropyrazole-1-carboxamides were synthesized and evaluated, with some derivatives showing potency comparable to the frontline drug isoniazid. researchgate.net For instance, a compound in this series (4n) displayed an MIC of 0.25 µg/mL. researchgate.net Research on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides also yielded compounds with encouraging antitubercular activity (MIC90 of 1.25 µg/mL) and a low tendency to be removed by bacterial efflux pumps. nih.gov Benzodiazepine derivatives containing an isoxazole moiety have also been found to be active against the H37Rv strain, with MIC values around 6.5-7.0 µM. rsc.org

| Compound Series | Lead Compound Example | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Arylethenylisoxazole Carboxylates | - | 2.3–11.4 µM | unifi.it |

| Isoxazole-appended Dihydropyrazoles | Compound 4n | 0.25 | researchgate.net |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Compound 53 | 1.25 | nih.gov |

| Isoxazole-Pyrimidine Hybrids | Compounds 4a, 4b | 1.6 | researchgate.net |

| Isoxazole-Benzodiazepines | Compound 18 | 6.5 µM | rsc.org |

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. Research across various biological activities has revealed key insights into how different substituents on the isoxazole ring and its appended moieties influence efficacy.

Antitubercular Activity: In the development of antitubercular agents, the substitution pattern on the aryl rings attached to the isoxazole core is critical. For a series of isoxazole appended 1-carbothioamido-4,5-dihydro-1H-pyrazoles, it was found that the presence of electron-withdrawing groups like halogens (fluoro, chloro) and electron-donating methoxy (B1213986) groups at specific positions on the phenyl ring significantly impacted activity. researchgate.netresearchgate.net For example, compounds with 2,4-difluorophenyl and 4-trifluoromethyl scaffolds showed significant antitubercular activity. researchgate.net The presence of a carboxamide functional group was also identified as being more important for activity than the isoxazole connected to an α,β-unsaturated carbonyl system. researchgate.net

Antileishmanial Activity: For antileishmanial isoxazole derivatives, substitutions on the phenyl ring at the C-5 position of the isoxazole were found to be important. Analogues with an ortho-substituted phenyl ring displayed better activity against amastigotes compared to those with para-substituted rings. nih.gov In another series, replacing an ester group with a carboxylic acid was detrimental to the activity. nih.gov Within 3-nitro-isoxazole-4-carboxamides, having a 2,4-dichlorophenyl group at C-5 was more favorable for bioactivity than 4-nitrophenyl or 4-chlorophenyl groups, again highlighting a preference for ortho substitution. nih.gov

Anticancer and Other Activities: In studies on anticancer activity, substitutions on the aryl groups have also been shown to be a determining factor. For 4,5-diarylisoxazoles, removing a 3-hydroxyl group from one of the phenyl rings decreased antimitotic activity. nih.gov Conversely, the presence of electron-donating methoxy groups on the benzene (B151609) ring enhanced anticancer activity in some isoxazole chalcone derivatives. nih.gov For antimicrobial activity, the substitution of fluoro, chloro, bromo, and cyano groups on the C3-substituted benzene ring of the isoxazole resulted in potent activity. ijpcbs.com

Pharmacophore Identification and Modification for Enhanced Potency and Selectivity

Identifying and modifying the key pharmacophoric features of this compound derivatives is essential for developing compounds with enhanced potency and better selectivity.

Antitubercular Pharmacophores: For antitubercular activity against the FadD enzymes of Mtb, the isoxazole scaffold itself is a key pharmacophore. The identified hit compound, M1, features a phenol (B47542) ring with two bromine atoms and a trifluoromethyl group on the isoxazole ring. nih.gov This specific arrangement of bulky, electron-withdrawing groups appears critical for inhibiting the target enzyme. nih.gov In other series, the combination of the isoxazole ring with other heterocyclic systems, such as pyrimidine (B1678525) or 2-aminothiazole, creates a hybrid pharmacophore with potent activity. nih.govresearchgate.net For pyrimidine hybrids, compounds with specific substitutions showed activity four-fold greater than the standard drug streptomycin. researchgate.net This suggests that the isoxazole acts as a core scaffold from which appended, substituted rings modulate target interaction and potency.

Anticonvulsant Pharmacophores: In the context of anticonvulsant activity, hybrid molecules containing the isoxazole ring linked to other pharmacologically active moieties have proven effective. The combination of a benzo[d]isoxazole with a pyrrolidine (B122466) and a 1,2,4-triazine (B1199460) ring created a potent sodium channel blocker. tandfonline.com The key modification that enhanced potency was the introduction of a fluorine atom at the 6-position of the benzo[d]isoxazole ring, which significantly increased the protective index compared to the parent compound and standard drugs. tandfonline.com

General Pharmacophoric Features: Across multiple therapeutic areas, the general pharmacophore often consists of a central isoxazole ring, which provides the basic structural and electronic properties, flanked by substituted aryl or heterocyclic rings. The nature, position, and electronic properties (electron-donating or electron-withdrawing) of the substituents on these appended rings are the primary tools for modification to fine-tune the compound's interaction with its biological target, thereby enhancing potency and selectivity. researchgate.netnih.gov The ability of the isoxazole's nitrogen and oxygen atoms to participate in hydrogen bonding is also a key feature that contributes to its interaction with various enzymes and receptors. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of isoxazole (B147169) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For isoxazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G++(d,p) or 6-311+G(d,p), are employed to optimize molecular geometries. ptfarm.plresearchgate.netresearchgate.net These calculations determine key structural parameters such as bond lengths and angles, which have shown good agreement with experimental data from X-ray crystallography. researchgate.net

For instance, a study on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, a related derivative, used the B3LYP/6311G++(d,p) level of theory to compute its geometry, finding a close match with experimental results. researchgate.net Beyond geometry, DFT is used to calculate various electronic descriptors that provide insight into the molecule's reactivity. These include ionization potential, molecular hardness, and the electrophilicity index. researchgate.netnih.gov The distribution of atomic charges, often analyzed through Mulliken population analysis, can be correlated with a compound's biological activity, highlighting the crucial role of the isoxazole ring. ptfarm.pl

Table 1: Selected Calculated Electronic Descriptors for an Isoxazole Derivative Data for 5-amino-3-methyl-1,2-oxazole-4-carbonitrile.

| Descriptor | Value | Unit |

|---|---|---|

| Ionization Potential | 6.881 | eV |

| Electron Affinity | 0.886 | eV |

| Hardness (η) | 2.997 | eV |

| Chemical Potential (μ) | -3.883 | eV |

| Electronegativity (χ) | 3.883 | eV |

| Electrophilicity Index (ω) | 2.515 | eV |

Source: researchgate.net

The Molecular Electrostatic Potential (MEP) map is a crucial tool derived from quantum chemical calculations that illustrates the charge distribution on the molecular surface. researchgate.netingentaconnect.comresearchgate.net It helps in predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

In MEP analysis, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For isoxazole derivatives, MEP maps have shown that the oxygen atom of a carbonyl group is often a site for electrophilic attack, whereas hydrogen atoms of amide or amine groups are sensitive to nucleophilic attack. researchgate.netingentaconnect.com This analysis is vital for understanding non-covalent interactions and guiding the design of compounds with specific binding properties. worldscientific.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ajchem-a.com